![molecular formula C18H19N5OS B2970272 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-benzothiazole-6-carboxamide CAS No. 2097919-13-4](/img/structure/B2970272.png)
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-benzothiazole-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains a tetrahydroquinazolin ring and a benzothiazole ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, compounds containing a dimethylamino group are often more basic than their counterparts without this group .科学的研究の応用
Synthesis and Biological Screening
Compounds related to "N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-benzothiazole-6-carboxamide" have been extensively synthesized for various biological activities. For instance, derivatives have been evaluated for their anti-inflammatory properties, demonstrating significant activity compared to standard drugs (Prajapat & Talesara, 2016). Additionally, studies on benzothiazole derivatives as corrosion inhibitors highlight their potential in protecting materials, offering insights into the chemical's utility beyond biological applications (Hu et al., 2016).
Antitumor and Antimicrobial Applications
Quinazoline derivatives have shown promising results in antitumor and antimicrobial studies. For example, certain compounds have exhibited cytotoxic activities, indicating their potential as antitumor agents (Norman et al., 1996). Moreover, synthesis efforts have led to novel derivatives with significant antibacterial activity against various strains, suggesting their potential in antimicrobial therapy (Selvakumar & Elango, 2017).
Anticonvulsant Activity
Research into N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-benzothiazole-6-carboxamide derivatives has also uncovered compounds with notable anticonvulsant activity. These findings underscore the potential for developing new treatments for neurological disorders, expanding the chemical's applicability in medical science (Noureldin et al., 2017).
Fluorescent Markers and Proton Sponge Analogues
The compound and its derivatives have been explored for their spectral properties, serving as efficient fluorescent markers for biomedical applications. This utility is crucial for developing diagnostic tools and enhancing visualization techniques in biological research (Galunov et al., 2003). Moreover, their examination as proton sponge analogues highlights their importance in chemical research, providing insights into their interaction with protons and potential uses in chemical synthesis (Pozharskii et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-23(2)18-19-9-12-7-13(4-6-14(12)22-18)21-17(24)11-3-5-15-16(8-11)25-10-20-15/h3,5,8-10,13H,4,6-7H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIHQCVAPRHPGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-benzothiazole-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

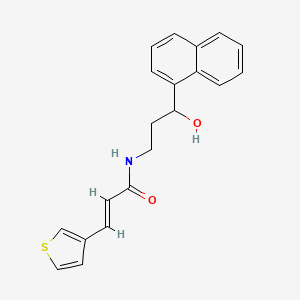
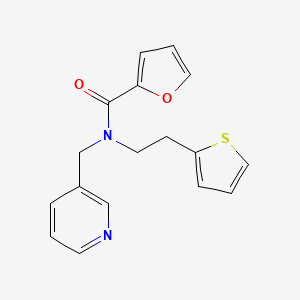

![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2970192.png)


![6-Amino-3-propan-2-yl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2970199.png)

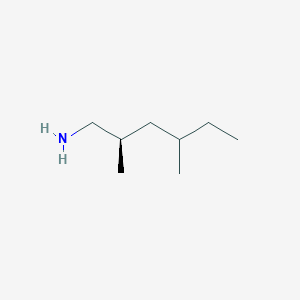
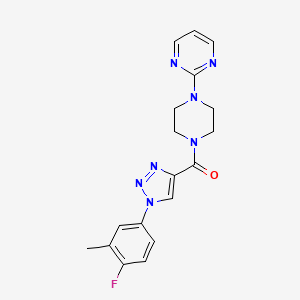
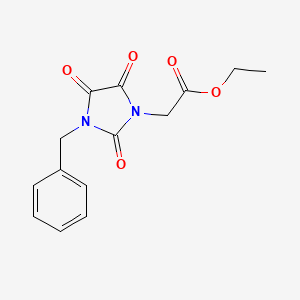
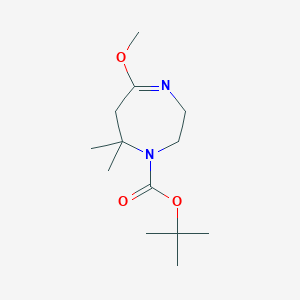
![3-methyl-6-phenyl-N-(4-sulfamoylphenethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2970208.png)
![6-bromo-N-{4-[4-(2-chlorophenyl)piperazine-1-carbonyl]phenyl}-4-phenylquinazolin-2-amine](/img/structure/B2970211.png)